MFCD31714241
Description
MFCD31714241 is a chemical compound of significant interest in pharmaceutical and materials research. Such compounds are often utilized as intermediates in organic synthesis, catalysts, or bioactive molecules due to their electronic and steric properties.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEMPFKSAOPJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 3-bromo-benzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or column chromatography. The industrial production also emphasizes safety measures to handle brominated compounds and prevent environmental contamination.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding benzylsulfanyl-ethylamine.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylsulfanyl-ethylamine.
Substitution: Various substituted benzylsulfanyl-ethylamine derivatives.
Scientific Research Applications
2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly those targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with various molecular targets. The bromine atom and the amine group allow it to participate in a range of chemical reactions, making it a versatile intermediate. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Impact of Molecular Weight and Substituents
- Brominated vs. Fluorinated Groups : The bromine in CAS 1761-61-1 increases molecular polarity and reactivity in nucleophilic substitutions compared to the trifluoromethyl group in CAS 1533-03-5, which enhances lipophilicity and metabolic stability .
- Solubility Trends: Lower Log S values in brominated compounds (e.g., -2.47 for CAS 1761-61-1) suggest reduced aqueous solubility compared to fluorinated analogs, aligning with their applications in non-polar media .
Implications for this compound
Green chemistry approaches (e.g., A-FGO catalysts) and chromatographic purification are likely critical for synthesizing this compound with comparable efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
